Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin
Overview
Description
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds The gamma-cyclodextrin variant consists of eight glucose units, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl group at the 6-O position using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, solvent selection, and efficient purification techniques to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups attached to the cyclodextrin scaffold.
Esterification and Etherification: The hydroxyl groups on the cyclodextrin can undergo esterification or etherification, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acid and Base Catalysts: Sulfuric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-cyclodextrin derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups .
Scientific Research Applications
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel cyclodextrin derivatives with tailored properties for catalysis, molecular recognition, and drug delivery.
Biology: Employed in the study of enzyme-substrate interactions, protein folding, and stabilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic compounds, enhancing their solubility and stability. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, facilitating selective binding and release. These properties make it a versatile tool in various applications, including drug delivery and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
- Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin
- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin
Uniqueness
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is unique due to its larger cavity size compared to alpha and beta variants. This allows it to accommodate larger guest molecules, making it suitable for applications requiring the encapsulation of bulky compounds. Additionally, the gamma-cyclodextrin variant exhibits different solubility and stability profiles, which can be advantageous in specific applications .
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZIMMHXKJUSO-CEUKPONPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O42S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97227-33-3 | |
Record name | 6-O-Tosyl-γ-cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97227-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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